![molecular formula C10H12N2O2 B11759958 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione
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Overview
Description
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyridoazepines. This compound is characterized by a fused ring system containing both pyridine and azepine rings. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, often involving hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests various pharmacological properties:
-
Anticancer Activity : Research indicates that 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione may inhibit cancer cell growth by targeting specific enzymes involved in tumor progression. For example:
- Cell Growth Inhibition : Studies have shown significant inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly against enzymes linked to cancer development.
The biological activity of this compound is attributed to its ability to interact with molecular targets:
- Mechanism of Action : It may inhibit enzymes by binding to their active sites, disrupting critical signal transduction pathways essential for cell survival and proliferation.
Anti-inflammatory Effects
Research suggests that derivatives of this compound can modulate inflammatory responses. Compounds within the same class have been studied for their ability to reduce inflammation in various biological models.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study highlighted the efficacy of similar heterocyclic compounds in inhibiting cell growth across the NCI-60 cancer cell lines.
- The findings suggest that modifications in the chemical structure can enhance anticancer activity.
-
Cyclin-dependent Kinase Inhibition :
- Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
-
Comparative Analysis with Similar Compounds :
- When compared to other pyridoazepines and related compounds like pyrido[3,4-b]azepine and pyrido[4,3-b]indole, this compound exhibits unique reactivity patterns and biological activities.
Industrial Applications
In addition to its research applications, this compound is being explored for use in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to enhanced performance in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction pathways that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-b]azepine: Another heterocyclic compound with a similar fused ring system.
Pyrido[4,3-b]indole: Known for its biological activities, particularly in cancer research.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity
Biological Activity
Overview
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridoazepines and features a fused ring system comprising both pyridine and azepine rings. Its unique structure suggests various pharmacological properties, particularly in anticancer and anti-inflammatory contexts.
Property | Value |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 5-methyl-1,7,8,9-tetrahydropyrido[3,2-b]azepine-2,6-dione |
InChI Key | YLCYHOGNONHMFN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit certain enzymes by binding to their active sites. This action can disrupt critical signal transduction pathways involved in cell proliferation and survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Growth Inhibition: The compound has shown significant inhibitory effects on various cancer cell lines. A study indicated that derivatives of similar heterocyclic compounds exhibited variable cell growth inhibitory activity against the NCI-60 cancer cell lines .
- Enzyme Inhibition: The compound may act as an enzyme inhibitor in cancer research contexts, particularly targeting enzymes involved in tumor progression .
Anti-inflammatory Effects
Research also suggests potential anti-inflammatory properties. Compounds within the same class have been investigated for their ability to modulate inflammatory responses in various biological models.
Case Studies and Research Findings
- Study on Heterocyclic Compounds:
- Cyclin-dependent Kinase Inhibition:
- Comparative Analysis:
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methyl-1,7,8,9-tetrahydropyrido[3,2-b]azepine-2,6-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-8-5-6-9(13)11-7(8)3-2-4-10(12)14/h5-6H,2-4H2,1H3,(H,11,13) |
InChI Key |
YLCYHOGNONHMFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=CC(=O)N2 |
Origin of Product |
United States |
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